Dide-O-methylgrandisin

Description

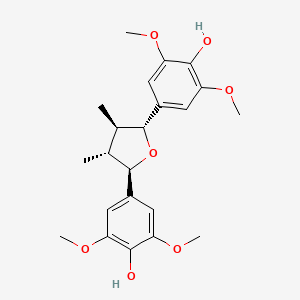

Structure

2D Structure

3D Structure

Properties

CAS No. |

112572-55-1 |

|---|---|

Molecular Formula |

C22H28O7 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12-,21-,22-/m1/s1 |

InChI Key |

CAUANPLJFMVCHO-LGYONYEGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Biological Landscape of Dide-O-methylgrandisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental evaluation of Dide-O-methylgrandisin and its closely related analogue, grandisin. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a lignan, a class of naturally occurring polyphenols. Its chemical structure is characterized by a central tetrahydrofuran ring with two substituted phenyl groups.

Systematic Name (IUPAC): 4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

SMILES String: C[C@@H]1--INVALID-LINK--OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC">C@HC

Chemical Formula: C₂₂H₂₈O₇

Molecular Weight: 404.45 g/mol

Biological Activity: Focus on Anti-Inflammatory and Cytotoxic Properties

Research has primarily focused on the biological activities of the parent compound, grandisin. These studies provide valuable insights into the potential therapeutic applications of this class of lignans, including this compound.

Anti-Inflammatory Activity

Grandisin has demonstrated notable anti-inflammatory properties in preclinical models. In a formalin test, a model for inflammatory pain, grandisin reduced the paw licking time in the second phase, which is indicative of its anti-inflammatory effect.[1] Furthermore, in an oil-induced ear edema test, grandisin was shown to reduce swelling.[1]

The mechanism underlying this anti-inflammatory activity is an area of active investigation. One potential pathway involves the modulation of nitric oxide (NO) production. Derivatives of grandisin have been shown to induce nitric oxide production in macrophage cells.[2] Nitric oxide is a key signaling molecule in the inflammatory response.

Cytotoxic Activity

Grandisin has exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for grandisin in several cell lines.

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| K562 | Human Chronic Myelogenous Leukemia | 0.198 - 0.851 | [3] |

| Ehrlich Ascites Tumor (EAT) | Mouse Mammary Adenocarcinoma | < 0.25 | [4][5] |

| Balb/c 3T3-A31 | Mouse Embryo Fibroblast (Normal) | 0.078 | [6] |

| Lymphocytes | Normal Human Blood Cells | 0.200 - 0.685 | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the evaluation of grandisin's biological activities. These protocols can be adapted for the study of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[3]

-

Treat the cells with varying concentrations of the test compound (e.g., grandisin, 0.018 - 2.365 µM) for 48 hours.[3]

-

After the incubation period, add 10 µL/well of MTT solution (5 mg/mL in PBS) and incubate for an additional 4 hours.[3]

-

Centrifuge the plate at 800 rpm for 10 minutes and carefully remove the supernatant.[3]

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Nitric Oxide Production Assay (Griess Test)

The Griess test is a common method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Principle: The assay relies on a diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by spectrophotometry.

Protocol:

-

Culture macrophages (e.g., peritoneal macrophages) in a suitable medium.

-

Treat the cells with the test compound and/or a stimulant (e.g., lipopolysaccharide, LPS) to induce nitric oxide production.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with an equal volume of Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[2]

-

Incubate the mixture at room temperature for 10 minutes.[2]

-

Measure the absorbance at 540 nm using a microplate reader.[2]

-

Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.[2]

Signaling Pathway Analysis

While the direct interaction of this compound with specific signaling pathways has not been extensively elucidated, the observed anti-inflammatory and cytotoxic effects of the parent compound, grandisin, suggest potential modulation of key cellular signaling cascades. A logical workflow for investigating these mechanisms is presented below.

Caption: Proposed workflow for investigating the biological activity of this compound.

This workflow outlines a systematic approach to first confirm the cytotoxic and anti-inflammatory properties of this compound and then to dissect the underlying molecular mechanisms, with a focus on key inflammatory signaling pathways such as NF-κB and MAPK.

Conclusion

This compound, and its related lignan grandisin, represent a promising class of natural products with potential therapeutic applications in oncology and inflammatory diseases. The data presented in this guide on the chemical structure, biological activities, and experimental methodologies provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

- 1. Antinociceptive and antiinflammatory activities of grandisin extracted from Virola surinamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. ovid.com [ovid.com]

- 5. Cytotoxicity and antiangiogenic activity of grandisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro basal cytotoxicity assay applied to estimate acute oral systemic toxicity of grandisin and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Dide-O-methylgrandisin: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a detailed overview of the proposed biosynthetic pathway of Dide-O-methylgrandisin, a lignan found in various plant species. While the complete pathway has not been fully elucidated, this document synthesizes current knowledge on general lignan biosynthesis to propose a putative pathway for this specific compound. This guide is intended for researchers, scientists, and drug development professionals working with plant-derived secondary metabolites.

Introduction to this compound

This compound is a lignan, a class of phenolic compounds found in a wide variety of plants.[1] Lignans are known for their diverse biological activities and potential therapeutic applications. The chemical structure of this compound suggests its origin from the well-established phenylpropanoid pathway, the central route for the synthesis of a multitude of plant secondary metabolites.

The General Lignan Biosynthetic Pathway

The biosynthesis of lignans begins with the phenylpropanoid pathway, which converts phenylalanine into various monolignols.[2][3][4] These monolignols then undergo oxidative coupling to form the basic lignan skeleton.

The initial steps of the pathway leading to the core lignan structure are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).

-

Hydroxylation and Methylation: Cinnamic acid is then subjected to a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids, which are precursors for monolignols.[4]

-

Formation of Monolignols: Through the action of enzymes such as 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), these precursors are converted into monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

-

Oxidative Coupling: Two monolignol units are then coupled in an oxidative reaction, often directed by dirigent proteins (DIRs), to form the first true lignan, typically (+)- or (-)-pinoresinol.[5]

-

Modification of the Lignan Skeleton: Following the initial coupling, the lignan skeleton can be modified by a variety of enzymes. For instance, pinoresinol-lariciresinol reductase (PLR) catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. Secoisolariciresinol dehydrogenase (SDH) can then oxidize secoisolariciresinol to matairesinol.[6]

Proposed Biosynthetic Pathway of this compound

Based on its chemical structure, this compound is likely derived from a precursor lignan that undergoes two demethylation reactions. A plausible precursor is grandisin, which possesses two methoxy groups that are absent in this compound. The proposed pathway, therefore, involves the formation of a grandisin-like precursor followed by demethylation.

The specific enzymes responsible for the demethylation of lignans in plants are not well-characterized. However, O-demethylases, such as cytochrome P450 monooxygenases, are known to be involved in the modification of various secondary metabolites and could potentially catalyze this reaction.[7]

Quantitative Data from Lignan Biosynthesis Research

Specific quantitative data for the biosynthesis of this compound is not currently available in the scientific literature. However, studies on related lignans provide valuable insights into the efficiency of these pathways. The following tables summarize quantitative data from studies on the biosynthesis of other well-characterized lignans.

Table 1: Lignan Content in Different Plant Tissues and Cell Cultures

| Lignan | Plant/Cell Culture | Tissue/Condition | Concentration | Reference |

| Pinoresinol | Forsythia koreana | Suspension cells | ~1.5 mg/g DW | [8] |

| Matairesinol | Forsythia koreana | Suspension cells | ~0.5 mg/g DW | [8] |

| Sesamin | Sesamum indicum | Mature Seeds | ~2.5 mg/g | [9] |

| Sesamolin | Sesamum indicum | Mature Seeds | ~1.5 mg/g | [9] |

Table 2: Effects of Metabolic Engineering on Lignan Production

| Transgene/Treatment | Host Organism | Target Lignan | Fold Change | Reference |

| PLR-RNAi | Forsythia cells | Pinoresinol | ~20-fold increase | [10] |

| CYP81Q1 and PLR-RNAi co-expression | Forsythia cells | Sesamin | Production of a novel lignan | [8] |

Experimental Protocols for Studying Lignan Biosynthesis

The elucidation of lignan biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this field of research.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to quantify the expression levels of genes encoding biosynthetic enzymes.

-

RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the TRIzol method.

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

RT-qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green master mix, and gene-specific primers. The expression level of the target gene is normalized to a reference gene (e.g., actin or ubiquitin).

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method.

Enzyme Assays

Enzyme assays are crucial for characterizing the function and kinetics of biosynthetic enzymes.

-

Protein Extraction: Total protein is extracted from plant tissues in an appropriate extraction buffer.

-

Enzyme Reaction: The assay is initiated by adding the substrate to the protein extract. The reaction mixture is incubated at a specific temperature for a defined period.

-

Product Detection: The reaction is stopped, and the product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Kinetic Analysis: To determine kinetic parameters (Km and Vmax), the assay is performed with varying substrate concentrations.

Metabolite Profiling by LC-MS

This technique is used to identify and quantify lignans and their precursors in plant extracts.

-

Extraction: Metabolites are extracted from plant tissues using a suitable solvent, often methanol or a methanol/water mixture.

-

LC Separation: The extract is injected into an HPLC system coupled to a mass spectrometer. The compounds are separated on a C18 column using a gradient of two or more solvents.

-

MS Detection: As the compounds elute from the column, they are ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern.

-

Quantification: The concentration of each lignan can be determined by comparing its peak area to that of a known standard.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the general lignan pathway, culminating in specific demethylation steps. While the precise enzymes for these final modifications remain to be identified, the information presented in this guide provides a solid foundation for future research. Further investigation, including the identification and characterization of the putative O-demethylases, is necessary to fully elucidate the complete biosynthetic pathway of this and other complex lignans. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce these valuable compounds for pharmaceutical and other applications.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Microbial demethylation of lignin: Evidence of enzymes participating in the removal of methyl/methoxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrative metabolomic and transcriptomic analyses reveal key mechanisms of lignan biosynthesis during sesame (Sesamum indicum L.) seed development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Dide-O-methylgrandisin: A Technical Overview of Known Biological Activities

Disclaimer: Scientific literature extensively documents the biological activities of the neolignan grandisin. However, specific research on its derivative, Dide-O-methylgrandisin, is notably scarce. This guide summarizes the known biological activities of the parent compound, grandisin, to provide a foundational understanding for researchers, scientists, and drug development professionals. The biological profile of this compound may differ, and the information presented herein should be considered as a starting point for further investigation.

Introduction

This compound is a neolignan, a class of natural phenols derived from the oxidative coupling of two C6-C3 units. Neolignans, including the closely related and more extensively studied compound grandisin, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document provides a comprehensive overview of the known biological properties of grandisin, with the understanding that these may offer insights into the potential activities of this compound.

Quantitative Data on Biological Activities of Grandisin

The following table summarizes the available quantitative data for the biological activities of grandisin. This data is essential for comparing its potency across different biological assays.

| Biological Activity | Assay | Target/Cell Line | Quantitative Metric | Value | Reference |

| Cytotoxicity | MTT Assay & Trypan Blue Exclusion | Ehrlich Ascites Tumoral (EAT) Cells | IC50 | < 0.25 µM | [1] |

| Antiangiogenic | VEGF Quantification | EAT-bearing mice | % Reduction of VEGF | 32.1% | [1] |

| Antinociceptive | Acetic acid-induced writhing | Mice | - | Dose-dependent inhibition | [2] |

| Anti-inflammatory | Formalin test (second phase) | Mice | % Reduction in paw licking time | 60.5% | [2] |

| Anti-inflammatory | Croton oil-induced ear oedema | Mice | % Reduction of oedema (at 10.0 mg/kg) | 36.4% | [2] |

Key Biological Activities and Experimental Protocols

This section details the key biological activities reported for grandisin and provides generalized experimental protocols for the assays used in these studies.

Cytotoxic and Antiangiogenic Activities

Grandisin has demonstrated significant cytotoxic effects against cancer cells and exhibits antiangiogenic properties.[1]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed target cells (e.g., Ehrlich Ascites Tumoral cells) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., grandisin) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3][4][5][6]

Caspase Activity Assay

Caspase activity assays are used to measure the activation of caspases, which are key proteases involved in apoptosis (programmed cell death).

-

Cell Lysis: Treat cells with the test compound, and at the desired time point, lyse the cells to release their contents, including caspases.

-

Substrate Addition: Add a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., caspase-3, -6, -8, or -9) to the cell lysate.[7]

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Detection: Measure the resulting color change or fluorescence using a microplate reader.[7][8][9][10][11]

-

Data Analysis: Quantify the caspase activity based on the signal generated, comparing treated samples to untreated controls.

In Vivo Antiangiogenic Activity (VEGF Quantification)

This protocol assesses the effect of a compound on the levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels.

-

Animal Model: Induce tumor growth in an animal model (e.g., Ehrlich ascites tumor in mice).

-

Treatment: Administer the test compound (e.g., grandisin) to the animals at various doses for a specified duration. A control group receives a vehicle.[1]

-

Sample Collection: Collect peritoneal fluid from the animals.

-

VEGF Measurement: Quantify the levels of VEGF in the peritoneal fluid using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for VEGF.

-

Data Analysis: Compare the VEGF levels in the treated groups to the control group to determine the percentage of reduction.[1]

Antinociceptive and Anti-inflammatory Activities

Grandisin has shown promise in reducing pain and inflammation in preclinical models.[2]

Acetic Acid-Induced Writhing Test for Antinociceptive Activity

This is a widely used model for screening peripheral analgesic activity.

-

Animal Groups: Divide mice into several groups, including a control group and groups receiving different doses of the test compound.

-

Compound Administration: Administer the test compound or vehicle to the respective groups, typically via oral or intraperitoneal routes.

-

Induction of Writhing: After a set period, inject a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group.[12][13][14]

Formalin Test for Nociception and Inflammation

The formalin test is used to assess both neurogenic (early phase) and inflammatory (late phase) pain responses.

-

Animal Groups and Compound Administration: Similar to the writhing test, group and pre-treat the animals.

-

Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one hind paw of each mouse.

-

Observation: Observe the animals immediately after the injection and record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Data Analysis: Compare the paw licking time in the treated groups to the control group for both phases to assess the compound's effect on neurogenic and inflammatory pain.[2]

Croton Oil-Induced Ear Oedema for Anti-inflammatory Activity

This model is used to evaluate the topical or systemic anti-inflammatory activity of a compound.

-

Animal Groups and Compound Administration: Group and treat the animals with the test compound or vehicle.

-

Induction of Oedema: Apply a solution of croton oil (an irritant) to the inner surface of one ear of each mouse. The other ear serves as a control.

-

Measurement of Oedema: After a specific period (e.g., 4-6 hours), measure the thickness of both ears using a digital caliper or by weighing a punch biopsy of the ear tissue.

-

Data Analysis: Calculate the degree of oedema by subtracting the measurement of the untreated ear from the treated ear. Determine the percentage of inhibition of oedema in the compound-treated groups compared to the vehicle-treated control group.[2]

Trypanocidal and Leishmanicidal Activities

Grandisin has been reported to have activity against Trypanosoma cruzi, the parasite that causes Chagas disease, and Leishmania species, which cause leishmaniasis.[15]

In Vitro Trypanocidal Activity Assay

This assay evaluates the ability of a compound to kill trypomastigote forms of T. cruzi.

-

Parasite Culture: Culture trypomastigote forms of T. cruzi in an appropriate medium.

-

Compound Incubation: Incubate the parasites with various concentrations of the test compound and a control.

-

Motility and Viability Assessment: After a set incubation period (e.g., 24 hours), observe the parasites under a microscope to assess their motility. Cell viability can be quantified using a colorimetric assay (e.g., MTT or Alamar blue).[16][17][18]

-

Data Analysis: Determine the concentration of the compound that inhibits parasite motility or viability by 50% (IC50).

In Vitro Leishmanicidal Activity Assay (Amastigote-Macrophage Model)

This assay assesses the effect of a compound on the intracellular amastigote form of Leishmania.

-

Macrophage Infection: Seed macrophages in a culture plate and infect them with Leishmania promastigotes, which will differentiate into amastigotes inside the macrophages.

-

Compound Treatment: After infection, treat the infected macrophages with different concentrations of the test compound.

-

Incubation: Incubate the plates for a specified period.

-

Assessment of Infection: Fix and stain the cells and count the number of amastigotes per macrophage under a microscope.

-

Data Analysis: Calculate the percentage of reduction in the number of amastigotes per macrophage in the treated groups compared to the control group to determine the IC50 value.[19][20][21]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the signaling pathways modulated by grandisin or this compound. However, a general workflow for the investigation of the biological activity of a natural product like this compound can be conceptualized.

References

- 1. Cytotoxicity and antiangiogenic activity of grandisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and antiinflammatory activities of grandisin extracted from Virola surinamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchhub.com [researchhub.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ulab360.com [ulab360.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. aurorabiolabs.com [aurorabiolabs.com]

- 11. mpbio.com [mpbio.com]

- 12. Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice [explorationpub.com]

- 13. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NSAID antinociception measured in a chemical and a thermal assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro metabolism of grandisin, a lignan with anti-chagasic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of the in vitro trypanocidal activity [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In vitro and in vivo Leishmanicidal activity of 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone (lapachol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Leishmanicidal activity of Himatanthus sucuuba latex against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro and In Vivo Leishmanicidal Activity of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of Dide-O-methylgrandisin

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Dide-O-methylgrandisin, a member of the lignan family of phytochemicals, presents a compelling yet under-researched profile. While direct experimental evidence detailing its specific mechanism of action remains elusive in publicly accessible scientific literature, this technical guide aims to provide a comprehensive overview based on the established biological activities of the broader lignan class and the closely related compound, grandisin. The subsequent sections will delve into the theoretical frameworks of its potential signaling pathway interactions, supported by generalized experimental protocols and data presentation formats that can serve as a blueprint for future research endeavors.

Introduction to this compound and the Lignan Class

Lignans are a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1] They are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] this compound belongs to this versatile class, suggesting its potential to modulate key cellular pathways implicated in various disease states. Given the absence of direct studies, this paper will extrapolate potential mechanisms from the known actions of its chemical relatives.

Theoretical Mechanisms of Action Based on Lignan Biology

The biological effects of lignans are typically attributed to their ability to interact with a multitude of cellular targets and signaling cascades. The primary putative mechanisms are detailed below.

Anti-inflammatory and Antioxidant Pathways

A significant body of research points to the potent anti-inflammatory and antioxidant properties of lignans.[3] These effects are often mediated through the modulation of central signaling pathways that govern cellular responses to stress and inflammation.

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Many lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals into cellular responses. Lignans can modulate these pathways to influence cell proliferation, differentiation, and apoptosis.

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Lignans can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

A proposed workflow for investigating these pathways is illustrated below:

A hypothetical signaling pathway for the anti-inflammatory action of a generic lignan is depicted below:

Neuroprotective Mechanisms

Several lignans have demonstrated neuroprotective properties, suggesting their potential as therapeutic agents for neurodegenerative diseases.[2][4]

-

Anti-Amyloid Beta Aggregation: Some lignans have been shown to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[4]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. Certain lignans exhibit AChE inhibitory activity.[2]

-

NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors can lead to excitotoxicity and neuronal cell death. Some lignans act as antagonists at these receptors.[2]

Insights from the Related Compound: Grandisin

While data on this compound is scarce, studies on the parent compound, grandisin, offer valuable clues. Grandisin has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5][6] This suggests that this compound may also possess antiparasitic properties. The mechanism of action of grandisin against T. cruzi has not been fully elucidated but is thought to involve disruption of the parasite's cell membrane.[5]

Quantitative Data and Experimental Protocols

In the absence of specific experimental data for this compound, the following tables provide a template for how such data could be presented.

Table 1: Hypothetical IC50 Values of this compound on Pro-inflammatory Markers

| Cell Line | Marker | IC50 (µM) | Assay Method |

| RAW 264.7 | TNF-α | Data not available | ELISA |

| RAW 264.7 | IL-6 | Data not available | ELISA |

| BV-2 | Nitric Oxide | Data not available | Griess Assay |

Table 2: Hypothetical Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 (µM) | Assay Method |

| Acetylcholinesterase | Data not available | Ellman's Method |

| Cyclooxygenase-2 (COX-2) | Data not available | Fluorometric Assay |

Detailed Methodologies

General Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells would be seeded in multi-well plates and allowed to adhere overnight. This compound, dissolved in a suitable solvent such as DMSO, would be added to the media at varying concentrations for a specified incubation period.

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify pro-inflammatory cytokines, cell culture supernatants would be collected after treatment. Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) would be used according to the manufacturer's instructions. The absorbance would be measured using a microplate reader, and concentrations would be determined from a standard curve.

Western Blotting: Following treatment, cells would be lysed, and protein concentrations would be determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. Membranes would be blocked and then incubated with primary antibodies against target proteins (e.g., phospho-NF-κB, total NF-κB, Nrf2). After incubation with HRP-conjugated secondary antibodies, protein bands would be visualized using a chemiluminescence detection system.

Future Directions and Conclusion

The therapeutic potential of this compound can only be unlocked through rigorous scientific investigation. The theoretical framework presented in this guide, based on the known activities of the broader lignan class, provides a clear roadmap for future research. Key areas of focus should include:

-

In vitro screening: A comprehensive assessment of its anti-inflammatory, antioxidant, neuroprotective, and antiparasitic activities.

-

Mechanism of action studies: Elucidation of the specific signaling pathways modulated by this compound using the molecular biology techniques outlined above.

-

In vivo studies: Evaluation of its efficacy and safety in relevant animal models of disease.

References

- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro metabolism of grandisin, a lignan with anti-chagasic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dide-O-methylgrandisin: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dide-O-methylgrandisin is a diaryltetrahydrofuran neolignan, a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. While research directly focused on this compound is limited, the therapeutic potential of its parent compound, grandisin, and related neolignans has been explored, suggesting promising avenues for future investigation. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, drawing from studies on grandisin and analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Potential Therapeutic Applications

Based on the biological activities reported for the parent compound grandisin and related diaryl-tetrahydrofuran neolignans, this compound is hypothesized to have potential applications in the following areas:

-

Oncology: Grandisin has demonstrated cytotoxic and anti-angiogenic effects, suggesting its potential as an anticancer agent.[1]

-

Infectious Diseases: Grandisin has shown significant activity against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][3]

-

Neuroprotection: Other 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans have been reported to have neuroprotective effects, indicating a potential role for this compound in neurological disorders.[4]

-

Cardiovascular Conditions: The parent compound, (−)-grandisin, has been shown to have a vasorelaxant effect.[5]

Quantitative Data from Related Compounds

The following tables summarize the quantitative data available for grandisin and related neolignans. It is important to note that these values are for related compounds and not this compound itself.

Table 1: Cytotoxicity of Grandisin against Ehrlich Ascites Tumor (EAT) Cells

| Treatment | Concentration (µM) | Inhibition of Cell Growth (%) |

| Grandisin | 0.017 - 2.3 | Concentration-dependent |

Data extracted from a study on the in-vitro cytotoxicity of grandisin. The exact percentage of inhibition at each concentration is not specified in the provided search result.[1]

Table 2: Vasorelaxant Effect of (-)-Grandisin

| Compound | Assay | IC50 |

| (−)-Grandisin | Relaxation of rat aorta rings precontracted with 1 µM phenylephrine | 9.8 ± 1.22 µM |

Data from a pharmacological evaluation of (−)-grandisin purified from Piper tectoniifolium.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on studies of grandisin, the following methodologies are relevant.

In-Vitro Cytotoxicity and Anti-Angiogenic Assays for Grandisin

-

Cell Viability Assays: The viability of tumor cells, such as Ehrlich Ascites Tumor (EAT) cells, can be evaluated using the Trypan blue exclusion method and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after incubation with the compound of interest at various concentrations (e.g., 0.017–2.3 µM for grandisin).[1]

-

Caspase Activity Assays: The effect of the compound on apoptosis can be investigated by measuring the activity of caspases-3, -6, -8, and -9 using colorimetric protease assay kits.[1]

-

In-Vivo Anti-Tumor and Anti-Angiogenic Studies: Animal models, such as EAT-bearing mice, can be used. Animals are treated intraperitoneally with the compound (e.g., 2.5, 5, or 10 mg/kg grandisin for 10 days). Tumor cell burden and animal survival are monitored. The levels of vascular endothelial growth factor (VEGF) in the peritoneal washing supernatant can be measured to assess anti-angiogenic effects.[1]

In-Vitro Anti-Trypanosomal Activity of Grandisin

-

Metabolism Studies: The in vitro metabolism of the compound can be studied using models like the pig cecum model and biomimetic phase I reactions to investigate its stability and potential metabolites.[3]

-

Activity against Trypanosoma cruzi: The efficacy of the compound against trypomastigote forms of T. cruzi can be assessed. The activity of any identified metabolites should also be evaluated to determine if the parent compound is the active agent.[3]

Vasorelaxant Effect of (-)-Grandisin

-

Aorta Ring Preparation: Thoracic aortas are isolated from rats, and rings are prepared.[5]

-

Pharmacological Studies: The aorta rings are precontracted with an agent like phenylephrine (1 µM). The concentration-dependent relaxation effect of the test compound is then measured to determine its IC50 value.[5]

Signaling Pathways and Mechanisms of Action (Hypothesized)

While the precise signaling pathways modulated by this compound are unknown, based on the activities of grandisin, the following mechanisms can be postulated:

-

Induction of Apoptosis: Grandisin's cytotoxic effects are associated with the activation of caspases, key mediators of apoptosis. This suggests a potential mechanism involving the initiation of programmed cell death in cancer cells.[1]

-

Inhibition of Angiogenesis: The reduction of VEGF levels in grandisin-treated animals indicates an anti-angiogenic mechanism.[1] VEGF is a critical signaling protein that stimulates the formation of new blood vessels, a process essential for tumor growth and metastasis.

Visualizations

The following diagrams illustrate the potential mechanisms of action and a general workflow for evaluating the therapeutic potential of this compound.

Caption: Hypothesized anti-cancer signaling pathway of grandisin.

Caption: General experimental workflow for therapeutic evaluation.

Conclusion and Future Directions

This compound belongs to a class of neolignans with demonstrated biological activities. While direct evidence for its therapeutic applications is currently lacking, the data from its parent compound, grandisin, and other related lignans provide a strong rationale for further investigation. Future research should focus on the isolation or synthesis of this compound in sufficient quantities for comprehensive biological screening. Elucidating its specific molecular targets and mechanisms of action will be crucial in unlocking its therapeutic potential. The experimental frameworks outlined in this guide can serve as a starting point for such investigations.

References

- 1. Cytotoxicity and antiangiogenic activity of grandisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro metabolism of grandisin, a lignan with anti-chagasic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piper tectoniifolium Kunth: A New Natural Source of the Bioactive Neolignan (−)-Grandisin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dide-O-methylgrandisin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dide-O-methylgrandisin is a lignan compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an exploration of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physical and Chemical Properties

This compound possesses a defined set of physical and chemical characteristics that are crucial for its handling, characterization, and application in research settings. While experimental data for some properties remain to be fully reported in the literature, a combination of database information and predicted values provides a solid foundation for its profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₇ | PubChem |

| Molecular Weight | 404.5 g/mol | PubChem |

| IUPAC Name | 4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol | PubChem |

| CAS Number | 50393-98-1 | PubChem |

| Predicted XlogP | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Predicted Solubility (logS) | -4.916 | PubChem |

| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | CliniSciences[1] |

Note: Some values are predicted based on computational models and may differ from experimentally determined values.

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and evaluation of the biological activity of this compound. These protocols are based on established techniques for similar lignan compounds and can be adapted for specific research needs.

Isolation and Purification of Lignans from Plant Sources (Adapted from Piper cubeba protocols)

This compound can be isolated from plant sources known to contain related lignans, such as species from the Piper genus. A general protocol for the extraction and isolation is as follows:

-

Extraction:

-

Air-dried and powdered plant material (e.g., seeds, leaves) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or ultrasound-assisted extraction (USAE).[2] USAE with 84% aqueous ethanol for approximately 38 minutes has been shown to be efficient for extracting lignans from Piper cubeba.[2]

-

The resulting crude extract is then concentrated under reduced pressure.

-

-

Fractionation:

-

The concentrated extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fraction enriched with the target lignan is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Final Purification:

-

Fractions containing the compound of interest are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

-

Spectroscopic Characterization

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[3][4][5][6]

-

Cell Seeding: Cancer cell lines (e.g., K562 leukemia cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8][9][10][11]

-

Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates and pre-treated with different concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.[7][8]

-

Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[7][8]

-

Data Analysis: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.

This assay determines the ability of a compound to inhibit the replication of a virus, visualized by a reduction in the number of plaques (areas of cell death) formed in a cell monolayer.[12][13][14][15]

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 6- or 12-well plates.[12]

-

Virus and Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of this compound before being added to the cell monolayer. Alternatively, the cells can be pre-treated with the compound before virus infection.

-

Infection and Overlay: The virus-compound mixture is added to the cells and incubated for a short period to allow for viral adsorption. The inoculum is then removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.[12]

-

Plaque Visualization: After an incubation period sufficient for plaque formation, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.[12]

-

Data Analysis: The percentage of plaque reduction is calculated for each concentration of the compound relative to the virus control (no compound).

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, studies on the closely related parent compound, grandisin, provide valuable insights into its potential biological activities.

Anticancer Activity and Apoptosis Induction

Research has demonstrated that grandisin exhibits antileukemic properties by inducing apoptosis in K562 leukemia cells. The mechanism of action involves the activation of the intrinsic and extrinsic apoptotic pathways, characterized by the activation of key executioner caspases.

-

Caspase Activation: Grandisin treatment leads to a significant increase in the activity of caspase-6, caspase-8, and caspase-9. Caspase-8 is a key initiator of the extrinsic apoptotic pathway, while caspase-9 is the primary initiator of the intrinsic (mitochondrial) pathway. Caspase-6 is an executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

The induction of apoptosis by grandisin suggests that this compound may possess similar anticancer potential, warranting further investigation into its effects on various cancer cell lines and its specific molecular targets.

Caption: Proposed apoptotic signaling pathway of this compound based on grandisin activity.

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation, particularly in the realm of oncology. The preliminary data from its parent compound, grandisin, suggest a pro-apoptotic mechanism of action that warrants more detailed exploration. Future research should focus on obtaining comprehensive experimental data for the physical and chemical properties of this compound, including its melting point, boiling point, and detailed ¹H and ¹³C NMR spectral data. Furthermore, direct evaluation of its anti-inflammatory, antiviral, and a broader range of anticancer activities is crucial. Elucidating the specific molecular targets and the intricate details of the signaling pathways modulated by this compound will be pivotal in determining its potential as a therapeutic lead compound. The methodologies and information provided in this guide aim to facilitate and inspire such future investigations.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Dide-O-methylgrandisin CAS number and synonyms.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise summary of the currently available technical information for the chemical compound Dide-O-methylgrandisin. While the compound is identified by a specific CAS number and is commercially available, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its biological properties. This guide presents the fundamental identification details and highlights the absence of in-depth experimental data, which is a critical consideration for researchers and professionals in drug development.

Compound Identification

A crucial first step in any research endeavor is the unambiguous identification of the chemical entity. For this compound, the following identifiers have been confirmed.

| Identifier | Value |

| CAS Number | 50393-98-1[1][2] |

Synonyms:

A comprehensive list of synonyms for this compound is not consistently available across public databases. The primary identifier remains its CAS number. Researchers should exercise caution and verify the identity of the compound through analytical methods regardless of the nomenclature used by suppliers.

Quantitative Data

A thorough search for quantitative data regarding the biological activity of this compound yielded no specific results. Information such as IC50 or EC50 values, which are critical for assessing the potency of a compound in various assays, is not present in the accessible scientific literature. The absence of such data prevents a comparative analysis of its potential efficacy against any biological target.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological research are not publicly documented. This includes a lack of information on:

-

In vitro assays: No standardized protocols for cell-based assays, enzyme inhibition assays, or other in vitro experimental setups involving this compound were found.

-

In vivo studies: There is no available information on animal models, dosage, administration routes, or pharmacokinetic and pharmacodynamic studies.

The lack of established protocols indicates that any research into the biological effects of this compound would require the development and validation of novel experimental procedures.

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound and its potential interaction with cellular signaling pathways remain unelucidated in the public domain. Consequently, it is not possible to create diagrams of its biological activity or its logical relationships within any known signaling cascade.

Logical Relationship Diagram

Due to the absence of data on the biological activity and mechanism of action of this compound, a logical diagram illustrating its experimental workflow or signaling pathway interactions cannot be constructed. The necessary information to define nodes, edges, and their relationships is not available.

Figure 1. This diagram illustrates a generalized workflow for the initial investigation of a chemical compound with limited prior characterization, such as this compound.

Conclusion

This compound is a chemical compound for which there is a notable absence of publicly available, in-depth technical information regarding its biological activity. While its chemical identity is established by its CAS number, the core requirements for a technical guide for drug development professionals—quantitative data, detailed experimental protocols, and an understanding of its mechanism of action—are currently unmet. This highlights a significant opportunity for novel research to characterize the potential biological effects of this compound. Any party interested in exploring the properties of this compound should be prepared to undertake foundational research to establish its biological profile.

References

In Silico Prediction of Dide-O-methylgrandisin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dide-O-methylgrandisin is a natural product that, like many other phytochemicals, holds potential for therapeutic applications. Identifying the molecular targets of such natural products is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline.[1][2][3] In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about a compound's biological targets, significantly accelerating research and development.[1][4]

This technical guide outlines a comprehensive in silico workflow to predict the protein targets of this compound. Due to the limited publicly available research on the specific biological activities of this compound, this document presents a generalized yet robust methodology based on established computational techniques for natural product target identification.[2][3][5] The workflow integrates both ligand-based and structure-based approaches to enhance the predictive accuracy and provide a prioritized list of potential targets for subsequent experimental validation.

Overall In Silico Target Prediction Workflow

The proposed workflow for identifying potential targets of this compound is a multi-step process that begins with preparing the molecule's structure and proceeds through various computational screening and analysis stages.

Experimental Protocols and Methodologies

Ligand Preparation

The initial step involves obtaining and preparing the 3D structure of this compound for computational analysis.

-

Structure Retrieval : The 2D structure of this compound is retrieved from a chemical database such as PubChem.

-

3D Conversion and Optimization : The 2D structure is converted to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D). A subsequent energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

File Format Conversion : The optimized structure is saved in a format compatible with downstream analysis tools (e.g., .sdf or .mol2).

Ligand-Based Target Prediction

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

-

Chemical Similarity Search :

-

Methodology : The 3D structure of this compound is used as a query to search against databases of bioactive molecules with known targets (e.g., ChEMBL, DrugBank). The search is based on 2D fingerprint similarity (e.g., Tanimoto coefficient).

-

Tools : SwissTargetPrediction, SEA (Similarity Ensemble Approach).

-

-

Pharmacophore Modeling :

-

Methodology : A pharmacophore model is generated from the 3D structure of this compound, identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model is then used to screen databases of known protein targets to find proteins with binding sites that accommodate the pharmacophore.

-

Tools : PharmMapper, ZINCPharmer.

-

Structure-Based Target Prediction (Reverse Docking)

This approach involves docking the ligand (this compound) into the binding sites of a large collection of protein structures to predict potential binding partners.

-

Target Protein Library Preparation : A library of 3D protein structures is compiled from sources like the Protein Data Bank (PDB). The structures are pre-processed by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Molecular Docking Simulation :

-

Methodology : this compound is systematically docked into the binding site of each protein in the prepared library. A scoring function is used to estimate the binding affinity and rank the potential protein targets.

-

Tools : AutoDock Vina, Glide, GOLD.

-

Pathway Analysis and Target Prioritization

The lists of potential targets generated from the ligand-based and structure-based methods are integrated and analyzed to identify the most promising candidates.

-

Consensus Scoring : Targets that are predicted by multiple methods are given a higher priority. A consensus score can be calculated to rank the targets based on the strength and consistency of the predictions.

-

Biological Pathway Analysis : The prioritized list of protein targets is submitted to pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the potential targets. This provides insights into the potential systemic effects and mechanism of action of this compound.

Data Presentation: Hypothetical Prediction Results

The following tables summarize the kind of quantitative data that would be generated from the described in silico workflow. Note: This data is illustrative and does not represent actual experimental results for this compound.

Table 1: Ligand-Based Target Predictions

| Prediction Method | Predicted Target | Score/Metric | Value |

| Chemical Similarity (SEA) | Cyclooxygenase-2 (COX-2) | Tanimoto Coefficient | 0.85 |

| Chemical Similarity (SEA) | 5-Lipoxygenase (5-LOX) | Tanimoto Coefficient | 0.82 |

| Pharmacophore Screening | Tumor necrosis factor (TNF-alpha) | Fit Score | 4.75 |

| Pharmacophore Screening | Interleukin-6 (IL-6) | Fit Score | 4.68 |

| Chemical Similarity (SEA) | Prostaglandin E2 receptor EP2 subtype | Tanimoto Coefficient | 0.79 |

Table 2: Structure-Based Target Predictions (Reverse Docking)

| Predicted Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| Cyclooxygenase-2 (COX-2) | -9.8 | 150 nM |

| 5-Lipoxygenase (5-LOX) | -9.5 | 250 nM |

| Matrix metalloproteinase-9 (MMP-9) | -9.2 | 400 nM |

| Tumor necrosis factor (TNF-alpha) | -8.9 | 650 nM |

| Nuclear factor kappa B (NF-κB) p50/p65 | -8.7 | 800 nM |

Table 3: Prioritized Target List with Consensus Scoring

| Rank | Predicted Target | Ligand-Based Evidence | Structure-Based Evidence | Consensus Score |

| 1 | Cyclooxygenase-2 (COX-2) | Yes | Yes | 0.95 |

| 2 | 5-Lipoxygenase (5-LOX) | Yes | Yes | 0.92 |

| 3 | Tumor necrosis factor (TNF-alpha) | Yes | Yes | 0.88 |

| 4 | Matrix metalloproteinase-9 (MMP-9) | No | Yes | 0.75 |

| 5 | Nuclear factor kappa B (NF-κB) p50/p65 | No | Yes | 0.72 |

Visualization of a Hypothetical Signaling Pathway

Based on the hypothetical prioritized targets in Table 3, a plausible mechanism of action for this compound could be the modulation of an inflammatory signaling pathway. The following diagram illustrates the potential interplay of the predicted targets.

Conclusion

This technical guide has detailed a systematic in silico approach for predicting the biological targets of this compound. By combining ligand-based and structure-based computational methods, it is possible to generate a high-confidence list of potential protein targets. The subsequent analysis of these targets in the context of biological pathways can provide valuable insights into the compound's mechanism of action. It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation through in vitro binding assays and cell-based functional assays to confirm the biological activity and therapeutic potential of this compound.

References

- 1. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Revealing the macromolecular targets of complex natural products. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dide-O-methylgrandisin from Licaria aurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dide-O-methylgrandisin is a lignan found in the plant species Licaria aurea (Huber) Kosterm., a member of the Lauraceae family. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. This document provides a detailed overview of the protocols for the extraction and purification of this compound from its natural plant source. The methodologies described herein are based on established techniques for the isolation of lignans and other phenylpropanoids from plant matrices, particularly within the Lauraceae family.

Data Presentation

While specific quantitative data for the extraction and purification of this compound from Licaria aurea is not extensively available in the public domain, the following tables provide a generalized framework and expected ranges based on the isolation of similar lignans from related plant species. These tables are intended to serve as a guide for experimental design and optimization.

Table 1: Comparison of Extraction Methods for Lignans from Plant Material

| Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Typical Yield Range (% w/w of dry plant material) | Advantages | Disadvantages |

| Soxhlet Extraction | Ethanol, Methanol, Acetone | Boiling point of solvent | 6 - 24 hours | 2 - 15% | Exhaustive extraction, well-established | Time-consuming, potential for thermal degradation of compounds |

| Ultrasound-Assisted Extraction (UAE) | 70-80% Aqueous Ethanol/Methanol | 40 - 60°C | 30 - 60 minutes | 3 - 18% | Faster, increased efficiency, reduced solvent consumption | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | 70-80% Aqueous Ethanol/Methanol | 50 - 80°C | 5 - 15 minutes | 4 - 20% | Very rapid, highly efficient | Requires specialized microwave equipment, potential for localized overheating |

| Maceration | Ethanol, Methanol | Room Temperature | 3 - 7 days | 1 - 10% | Simple, requires minimal equipment | Time-consuming, may not be exhaustive |

Table 2: Purification Parameters for Lignans using Column Chromatography

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Gradient Elution) | Typical Loading Capacity | Expected Purity of this compound |

| Silica Gel Column Chromatography | Silica gel (60-120 mesh) | Hexane:Ethyl Acetate (e.g., from 95:5 to 50:50) | 1-5 g of crude extract per 100 g of silica | 70 - 90% |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol or Chloroform:Methanol mixtures | 0.5-2 g of pre-purified fraction per 100 g of Sephadex | > 95% |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 Silica Gel | Acetonitrile:Water or Methanol:Water (gradient) | mg to g scale depending on column size | > 98% |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the extraction and purification of this compound from the dried and powdered plant material of Licaria aurea.

Protocol 1: Extraction of this compound

This protocol describes a general procedure for obtaining a crude extract enriched with lignans.

1. Plant Material Preparation:

- Obtain authenticated plant material of Licaria aurea (e.g., leaves, stems, or bark).

- Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

- Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

2. Extraction Procedure (Choice of Method):

3. Concentration of the Crude Extract:

- Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

- Dry the resulting crude extract in a vacuum oven to a constant weight.

- Store the crude extract at 4°C in a desiccator.

Protocol 2: Purification of this compound

This protocol outlines a multi-step purification process to isolate this compound from the crude extract.

1. Solvent-Solvent Partitioning:

- Dissolve 10 g of the crude extract in 200 mL of 90% aqueous methanol.

- Transfer the solution to a 500 mL separatory funnel.

- Perform liquid-liquid extraction sequentially with n-hexane (3 x 150 mL) to remove nonpolar compounds like fats and sterols. Discard the hexane fractions.

- The remaining hydroalcoholic fraction is enriched with lignans. Concentrate this fraction using a rotary evaporator.

2. Silica Gel Column Chromatography:

- Prepare a slurry of 100 g of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter).

- Adsorb the concentrated lignan-enriched fraction (approx. 2-3 g) onto a small amount of silica gel and load it onto the top of the prepared column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20, 70:30, 50:50 n-hexane:ethyl acetate).

- Collect fractions of 20-25 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm).

- Combine the fractions containing the compound of interest (based on TLC analysis against a reference standard if available).

3. Sephadex LH-20 Column Chromatography:

- Swell Sephadex LH-20 in methanol for at least 4 hours.

- Pack a column with the swollen Sephadex LH-20.

- Dissolve the combined and concentrated fractions from the silica gel column in a minimal amount of methanol.

- Load the sample onto the Sephadex column.

- Elute the column with 100% methanol.

- Collect fractions and monitor by TLC.

- Combine the pure fractions containing this compound and concentrate to dryness.

4. Purity Assessment:

- Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

- Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Caption: Logical steps in the purification of a target lignan.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dide-O-methylgrandisin

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Dide-O-methylgrandisin, a neolignan found in various plant species. The described protocol is intended as a starting point for method development and will require validation by the end-user. This document provides a comprehensive experimental protocol, including sample and standard preparation, as well as a summary of the chromatographic conditions. A workflow diagram is also presented to visually guide the user through the analytical process.

Introduction

This compound is a bioactive neolignan that has been isolated from several plant sources. As interest in the pharmacological properties of neolignans grows, robust analytical methods are required for their identification and quantification in complex matrices such as plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

2.1. Instrumentation and Materials

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm).

-

This compound reference standard.

-

HPLC grade acetonitrile, methanol, and water.

-

Formic acid (analytical grade).

2.2. Proposed Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis of this compound.

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 40% B; 2-22 min: 40-80% B; 22-24 min: 80-100% B; 24-26 min: 100% B; 26.1-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 280 nm |

| Run Time | 30 minutes |

Disclaimer: These are proposed starting conditions and may require optimization for your specific instrumentation and sample matrix. Method validation (including linearity, accuracy, precision, LOD, and LOQ) must be performed by the user.

Protocols

3.1. Reagent and Standard Preparation

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

-

To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.

-

Degas both mobile phases before use.

-

-

Standard Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in a 100 mL volumetric flask using methanol.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

This stock solution can be used to prepare a series of calibration standards by serial dilution with the mobile phase.

-

3.2. Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1 g of dried and powdered plant material into a suitable container.

-

Add 20 mL of methanol and extract using sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more and combine the supernatants.

-

-

Filtration and Dilution:

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial.

-